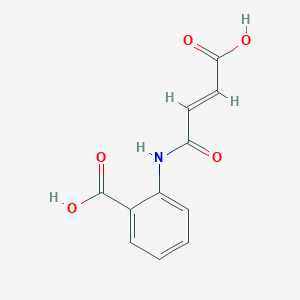

2-(3-Carboxyprop-2-enoylamino)benzoic acid

Description

Contextualization within the Class of Amide-Containing Carboxylic Acids

2-(3-Carboxyprop-2-enoylamino)benzoic acid belongs to the significant class of organic compounds known as amide-containing carboxylic acids. This classification is defined by the concurrent presence of at least one amide linkage (-CONH-) and two carboxylic acid groups (-COOH) within the same molecular structure. The interplay between these functional groups can lead to interesting chemical behaviors and intramolecular interactions.

Amide-containing carboxylic acids are pivotal in various areas of chemistry. The amide bond is a cornerstone of peptide and protein chemistry, while the carboxylic acid group is a versatile functional handle for a wide array of chemical transformations. Compounds that merge these two functionalities are often explored as building blocks in organic synthesis, as ligands in coordination chemistry, and as precursors for more complex molecular architectures. The specific arrangement of these groups in this compound, with an amide linking a benzoic acid moiety to a propenoic acid derivative, sets the stage for distinct chemical properties and reactivity.

Structural Framework and Analysis of Key Functional Groups

The molecular structure of this compound is characterized by a well-defined arrangement of several key functional groups, which are fundamental to its chemical identity and reactivity.

Core Components:

Benzoic Acid Moiety: At its core is a benzoic acid unit, where a carboxylic acid group is directly attached to a benzene (B151609) ring. The ortho-positioning of the amino-linked side chain relative to the carboxylic acid group on the benzene ring is a critical structural feature.

Amide Linkage: An amide group serves as the bridge connecting the benzoic acid core to the alkenyl side chain. The nitrogen of the amide is attached to the C2 position of the benzoic acid, and the carbonyl of the amide is part of the propenoyl chain.

Alkenyl Carboxylic Acid Moiety: The side chain is a derivative of maleic acid (or more specifically, maleic anhydride (B1165640) after reaction), featuring a carbon-carbon double bond (alkenyl group) and a second carboxylic acid group. The (Z)-configuration of the double bond, as indicated by its systematic name, is a crucial stereochemical detail. fluorochem.co.ukchemicalbook.com

Functional Group Analysis:

Carboxylic Acid Groups: The presence of two carboxylic acid groups imparts acidic properties to the molecule and offers sites for reactions such as esterification, amide formation, and salt formation. The proximity of the benzoic acid's carboxyl group to the amide linkage can lead to intramolecular hydrogen bonding. nih.gov

Amide Group: The amide group is relatively stable but can be hydrolyzed under acidic or basic conditions. The nitrogen atom's lone pair of electrons can be delocalized into the adjacent carbonyl group, influencing the molecule's electronic properties.

Alkenyl Group: The carbon-carbon double bond is a site for addition reactions, such as hydrogenation or halogenation. Its presence also introduces the possibility of geometric isomerism (E/Z isomerism).

Aromatic Ring: The benzene ring is susceptible to electrophilic aromatic substitution reactions, with the existing substituents directing the position of incoming groups.

The spatial arrangement of these functional groups, particularly the potential for intramolecular hydrogen bonding between the benzoic acid's carboxyl hydrogen and the amide oxygen or nitrogen, can significantly influence the compound's conformation and physical properties.

Nomenclatural Considerations and Relationship to Isomeric and Analogous Structures in Scientific Literature

The systematic naming of this compound follows IUPAC nomenclature rules. A common synonym found in chemical databases is (Z)-2-(3-carboxyacrylamido)benzoic acid, which more explicitly denotes the stereochemistry of the double bond. fluorochem.co.ukchemicalbook.com The CAS Registry Number for this compound is 62530-49-8. fluorochem.co.ukhoweipharm.com

Isomeric Structures:

Positional isomers of this compound exist, where the carboxyprop-2-enoylamino group is attached to different positions on the benzoic acid ring. For example:

3-(3-Carboxyprop-2-enoylamino)benzoic acid: In this isomer, the side chain is at the meta position relative to the carboxylic acid group.

4-(3-Carboxyprop-2-enoylamino)benzoic acid: Here, the side chain is at the para position. nih.gov

These isomers would be expected to have different physical properties (e.g., melting point, solubility) and potentially different chemical reactivity due to the varied electronic and steric environments of the functional groups.

Analogous Structures:

A number of analogous structures are documented in the chemical literature, which can provide insights into the likely properties and reactivity of this compound. These include:

N-Acyl Anthranilic Acids: This is a broad class of compounds where anthranilic acid (2-aminobenzoic acid) is acylated with various carboxylic acids. The synthesis and properties of these derivatives are well-studied. howeipharm.combldpharm.comnih.gov

Maleanilic Acids: These are formed by the reaction of anilines with maleic anhydride. mdpi.comnih.gov this compound can be considered a derivative of maleanilic acid where the aniline (B41778) is substituted with a carboxylic acid group. The synthesis of maleanilic acids is often a straightforward reaction, suggesting a plausible synthetic route for the title compound. mdpi.com

Saturated Analogs: The corresponding saturated compound, 2-(3-carboxypropylamino)benzoic acid, lacks the carbon-carbon double bond in the side chain. nih.gov This would alter its geometry and remove the reactivity associated with the alkenyl group.

The study of these related molecules provides a valuable framework for predicting the chemical behavior of this compound, particularly in the absence of extensive dedicated research on this specific compound.

Structure

3D Structure

Properties

CAS No. |

62530-49-8 |

|---|---|

Molecular Formula |

C11H9NO5 |

Molecular Weight |

235.19 g/mol |

IUPAC Name |

2-[[(Z)-3-carboxyprop-2-enoyl]amino]benzoic acid |

InChI |

InChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-4-2-1-3-7(8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b6-5- |

InChI Key |

QRJVIZCSCVUXBG-WAYWQWQTSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC(=O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C\C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 3 Carboxyprop 2 Enoylamino Benzoic Acid

Reactivity at Carboxylic Acid Moieties

The presence of two carboxylic acid groups, one on the benzoic acid ring and the other on the prop-2-enoyl chain, provides two sites for classical carboxylic acid reactions. The relative reactivity of these two groups can be influenced by steric and electronic factors.

Both carboxylic acid groups in 2-(3-carboxyprop-2-enoylamino)benzoic acid can undergo esterification when treated with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. libretexts.org The general reaction involves the replacement of the –OH group of the carboxylic acid with the –OR' group of the alcohol. libretexts.org

The formation of polyesters is a significant application of esterification involving dicarboxylic acids. libretexts.org In a similar vein, if this compound were to react with a diol, it could lead to the formation of polyester (B1180765) chains. libretexts.org

For more efficient esterification, especially with sensitive substrates, coupling agents can be employed. While N,N'-dicyclohexylcarbodiimide (DCC) is commonly used for amide formation, it can also facilitate esterification, particularly in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Another coupling agent, N,N′-diisopropylcarbodiimide (DIC), has been used for the esterification of carboxylic acids with phenols in water, offering a greener alternative. researchgate.net

Table 1: Examples of Esterification Reactions This table is generated based on general esterification principles and may not represent specific experimental results for this compound.

| Reactant | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Methanol (excess) | Dimethyl 2-(3-carboxyprop-2-enoylamino)benzoate | Acid catalyst (e.g., H₂SO₄), heat |

| This compound | Ethanol | Diethyl 2-(3-carboxyprop-2-enoylamino)benzoate | DIC, water, room temperature |

Similar to esterification, the carboxylic acid groups can be converted to amides by reacting with primary or secondary amines. libretexts.org This reaction typically requires activation of the carboxylic acid, as a direct reaction with an amine would result in an acid-base reaction, forming a less reactive carboxylate salt. orgoreview.comyoutube.com

A widely used method for amide formation is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). orgoreview.comaklectures.com DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. orgoreview.comaklectures.com This method is extensively used in peptide synthesis. orgoreview.com The reaction of a dicarboxylic acid with a diamine can lead to the formation of polyamides. libretexts.org

The synthesis of diamides from dicarboxylic acids can also be achieved using catalysts like niobium(V) oxide (Nb₂O₅), which acts as a water-tolerant Lewis acid. nih.gov This catalyst activates the carbonyl group of the carboxylic acid, promoting the amidation reaction. nih.gov

Table 2: Examples of Amide Formation Reactions This table is generated based on general amide formation principles and may not represent specific experimental results for this compound.

| Reactant | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Ammonia (B1221849) | 2-(3-Carbamoylprop-2-enoylamino)benzamide | DCC, suitable solvent |

| This compound | Aniline (B41778) | 2-(3-(Phenylcarbamoyl)prop-2-enoylamino)-N-phenylbenzamide | Nb₂O₅, o-xylene, reflux |

Transformations Involving the Amide Bond

The amide bond in this compound, being a substituted maleamic acid, exhibits unique reactivity. Maleamic acids are known to exist in equilibrium with their corresponding anhydride (B1165640) and amine precursors in organic solvents. nih.gov This equilibrium can be influenced by external stimuli such as acid or base. nih.gov

This dynamic nature allows for reversible transamidation reactions, where the amide bond can be exchanged with another amine without the need for a catalyst. nih.govresearchgate.net The reaction proceeds through the formation of the maleic anhydride intermediate. nih.gov

Furthermore, maleamic acids can undergo cyclodehydration to form the corresponding maleimide (B117702). researchgate.net However, the propensity for this cyclization can be influenced by intramolecular hydrogen bonding. researchgate.net

Reactions of the Alkenyl Group (prop-2-enoyl moiety)

The carbon-carbon double bond in the prop-2-enoyl moiety is electron-deficient due to the presence of the adjacent carbonyl group. This makes it susceptible to nucleophilic addition reactions, also known as Michael additions. A variety of nucleophiles, such as amines, thiols, and carbanions, can add across the double bond. For instance, the reaction of this compound with a primary amine like benzylamine (B48309) can lead to the addition of the amine to the double bond. lookchem.com

The double bond can also participate in cycloaddition reactions and can be reduced to a single bond under appropriate hydrogenation conditions.

Nucleophilic Substitution Reactions on Modified Benzoic Acid Backbones

The anthranilic acid core of the molecule provides a platform for various transformations. The amino group of the parent anthranilic acid can be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a range of substituents onto the aromatic ring. ijpsjournal.com Although the amino group in this compound is part of an amide, modifications can be envisioned.

Furthermore, derivatives of anthranilic acid can undergo intramolecular cyclization reactions. For example, N-acetylated anthranilic acid can form 4H-3,1-benzoxazin-4-one derivatives upon heating in acetic anhydride. ijpsjournal.com This suggests that under certain conditions, the amide and the carboxylic acid on the benzoic acid ring of this compound could potentially participate in similar cyclization reactions. The reactivity of the anthranilic acid scaffold allows for the synthesis of a wide array of heterocyclic compounds. nih.govnih.gov

Theoretical and Computational Investigations of 2 3 Carboxyprop 2 Enoylamino Benzoic Acid and Its Interactions

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and geometry of a molecule. These calculations provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.

The electronic structure of 2-(3-Carboxyprop-2-enoylamino)benzoic acid would be characterized using methods like Density Functional Theory (DFT). A common and reliable approach involves the B3LYP functional combined with a 6-31+G(d,p) basis set. researchgate.net This level of theory is well-regarded for its balance of computational cost and accuracy in predicting the properties of organic molecules. researchgate.net

Such an analysis would yield crucial data, including:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms, detailing bond lengths, bond angles, and dihedral angles.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. scispace.comscispace.com

Electron Density and Electrostatic Potential: These maps reveal the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions. researchgate.net

The flexibility of this compound, particularly around the amide bond and the single bonds of the prop-2-enoyl chain, allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis is performed to identify the most stable conformers (those with the lowest energy).

Molecular Docking Simulations in Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com It is instrumental in drug discovery for screening potential inhibitors against enzyme targets. mdpi.comnih.gov

To evaluate this compound as a potential enzyme inhibitor, it would be docked into the active site of a target enzyme. The simulation predicts the most likely binding pose and calculates a score that estimates the binding affinity.

Glide XP (Extra Precision) Scoring: This is a sophisticated scoring function that estimates the binding free energy (ΔG), with more negative scores indicating stronger binding. It accounts for factors like hydrogen bonding, hydrophobic enclosure, and electrostatic interactions. researchgate.net

Molecular Mechanics-Generalized Born Surface Area (MM-GBSA): Following docking, MM-GBSA calculations can be used to refine the binding energy prediction. This method calculates the free energy of the ligand-protein complex and subtracts the free energies of the isolated protein and ligand. nih.gov

The results of such an analysis are typically presented in a data table. The table below is an illustrative example showing the type of data that would be generated for a compound against different enzyme targets.

| Target Enzyme | Docking Score (Glide XP, kcal/mol) | Predicted Binding Free Energy (MM-GBSA, kcal/mol) |

| Enzyme A | -8.5 | -55.2 |

| Enzyme B | -7.2 | -43.7 |

| Enzyme C | -9.1 | -60.8 |

| Note: This table is for illustrative purposes only and does not represent actual data for this compound. |

A crucial part of docking analysis is the detailed examination of the interactions between the ligand and the amino acid residues in the enzyme's active site. For this compound, key interactions would likely include:

Hydrogen Bonding: The two carboxylic acid groups and the amide group are prime candidates for forming strong hydrogen bonds with polar or charged amino acid residues (e.g., Arginine, Aspartate, Serine). mdpi.com

π-π Stacking: The benzene (B151609) ring could engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the active site. researchgate.net

Electrostatic Interactions: The negatively charged carboxylate groups would interact favorably with positively charged residues like Lysine or Arginine.

Visualizing the docked pose allows researchers to understand the structural basis for inhibition and to propose chemical modifications to improve binding affinity.

Structure-Activity Relationship (SAR) Analysis using Computational Models

Structure-Activity Relationship (SAR) analysis aims to understand how changes in a molecule's chemical structure affect its biological activity. mdpi.com By computationally analyzing a series of related compounds, researchers can build a predictive SAR model.

For this compound, a computational SAR study would involve designing virtual analogues by, for example:

Changing the substitution pattern on the benzoic acid ring.

Modifying the linker between the two ring systems.

Replacing the carboxylic acid groups with other functional groups.

Each analogue would be subjected to the same docking and binding energy calculations described above. By correlating the structural changes with the predicted binding affinities, a model can be developed that identifies the key molecular features required for potent enzyme inhibition. mdpi.com This model can then guide the synthesis of new, more effective compounds.

Predictive Models for Biological Activities (e.g., antioxidant, enzyme inhibition)

Predictive models for the biological activities of this compound can be constructed based on its structural features and by analogy to related compounds. These in silico methods provide a preliminary assessment of its potential pharmacological relevance.

Antioxidant Activity:

Computational studies on various benzoic acid derivatives have established methodologies to predict their antioxidant potential. scielo.org.zaresearchgate.net The primary mechanisms of antioxidant action that can be computationally modeled are hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). preprints.org

The antioxidant capacity of a benzoic acid derivative is significantly influenced by the nature and position of its substituents. For instance, the presence of hydroxyl (-OH) groups, particularly in ortho and para positions relative to the carboxylic acid, has been shown to enhance antioxidant activity. scielo.org.za This is attributed to their ability to donate a hydrogen atom and stabilize the resulting radical through resonance.

Enzyme Inhibition:

Molecular docking is a primary computational tool used to predict the binding affinity and mode of a ligand, such as this compound, to a specific enzyme target. This technique simulates the interaction between the small molecule and the three-dimensional structure of a protein's active site.

For example, studies on other benzoic acid derivatives have successfully used molecular docking to predict their inhibitory activity against enzymes like tyrosinase and α-amylase. researchgate.netmdpi.com The binding interactions are typically governed by hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com In the case of this compound, the two carboxylic acid groups and the amide group are potential sites for forming strong hydrogen bonds with amino acid residues in an enzyme's active site. The benzene ring can participate in π-π stacking or hydrophobic interactions.

Predictive models for enzyme inhibition would involve:

Identifying a potential target enzyme based on structural similarity to known inhibitors.

Obtaining the 3D crystal structure of the target enzyme.

Performing molecular docking simulations to predict the binding pose and estimate the binding energy.

Analyzing the interactions to understand the key structural features responsible for binding.

Quantitative Structure-Activity Relationships (QSAR) for Related Benzoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies for this compound have been reported, QSAR models developed for other series of benzoic acid derivatives can provide insights into the structural features that are important for a particular biological activity.

QSAR models are typically expressed as an equation: Biological Activity = f(Physicochemical Descriptors)

These descriptors can be categorized as:

Electronic: (e.g., Hammett constants, dipole moment, atomic charges) which describe the electronic properties of the molecule.

Steric: (e.g., molar refractivity, van der Waals volume) which describe the size and shape of the molecule.

Hydrophobic: (e.g., LogP) which describes the molecule's partitioning between aqueous and non-aqueous phases.

Topological: which describe the connectivity and branching of the molecule.

For instance, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that increased hydrophobicity, molar refractivity, and the presence of a hydroxyl group were correlated with higher inhibitory activity. nih.gov Another study on p-amino benzoic acid derivatives indicated that electronic parameters like total energy and the energy of the lowest unoccupied molecular orbital (LUMO) were significant in explaining their antimicrobial activity. chitkara.edu.in

A hypothetical QSAR study for a series of analogs of this compound might reveal the importance of the distance between the two carboxyl groups, the flexibility of the propenoylamino linker, and the electronic nature of the benzene ring for a specific biological endpoint.

Table 1: Key Physicochemical Descriptors in QSAR Studies of Benzoic Acid Derivatives

| Descriptor Category | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Influences electrostatic interactions, reactivity, and binding to polar sites. |

| Steric | Molar Refractivity, Molecular Volume, Surface Area | Affects how the molecule fits into a receptor or active site. |

| Hydrophobic | LogP (Partition Coefficient) | Determines membrane permeability and interaction with hydrophobic pockets. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the size, shape, and degree of branching of the molecule. |

Reaction Mechanism Simulations

Computational chemistry can be used to simulate reaction mechanisms, providing detailed information about the transition states, intermediates, and energy barriers of a chemical reaction. This is valuable for understanding how a molecule is synthesized and how it might react in a biological system.

For this compound, a key reaction to simulate would be its synthesis, which typically involves the acylation of anthranilic acid (2-aminobenzoic acid) with maleic anhydride (B1165640) or a related derivative.

A plausible synthetic route involves the nucleophilic attack of the amino group of anthranilic acid on a carbonyl carbon of maleic anhydride, leading to the opening of the anhydride ring. This would form a carboxylic acid and an amide in a single step.

Computational Investigation of the Acylation of Anthranilic Acid:

Reactant and Product Optimization: The 3D structures of the reactants (anthranilic acid and maleic anhydride) and the product (this compound) would be geometrically optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products would be performed. This represents the highest energy point along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations would be carried out to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state).

Simulations of the polymerization of anthranilic acid derivatives show that the process is initiated by the oxidation of the aromatic amino group, forming a radical cation. mdpi.com While not directly a synthesis of the title compound, this illustrates the type of mechanistic insights that can be gained from computational simulations. Such studies can elucidate the most likely reaction pathway and predict the feasibility of a proposed synthesis under different conditions.

Mechanistic Studies of Interactions Between 2 3 Carboxyprop 2 Enoylamino Benzoic Acid and Biological Macromolecules

Enzyme Interaction and Inhibition Mechanisms

Without experimental data, it is impossible to detail the mechanisms by which 2-(3-Carboxyprop-2-enoylamino)benzoic acid might inhibit MPO, AChE, BChE, hCA, tyrosinase, or urease. There are no published findings on its potential to act as a competitive, non-competitive, or irreversible inhibitor for these enzymes.

Protein Binding Assays and Molecular Recognition Mechanisms

Similarly, there is a void in the literature concerning protein binding assays for this compound. No studies have been published that would elucidate its binding affinity, thermodynamics, or the specific molecular interactions with any biological macromolecule.

Modulation of Specific Biochemical Pathways (e.g., inflammatory pathways)

The interaction of benzoic acid derivatives with biological macromolecules can lead to the modulation of key biochemical pathways, particularly those involved in inflammation. While direct studies on this compound are limited, the mechanisms of related compounds provide a strong basis for understanding its potential anti-inflammatory activities. The anti-inflammatory effects of many benzoic acid derivatives are often attributed to their ability to inhibit critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. nih.govmdpi.com In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the expression of genes for inflammatory mediators like cyclooxygenase-2 (COX-2) and various cytokines. mdpi.com Research on compounds structurally related to this compound has demonstrated the ability to suppress this pathway. For instance, the salicylic (B10762653) acid derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been shown to reduce the expression of NF-κB in LPS-induced mice. nih.gov Another study hypothesized that this same compound could inhibit LPS-induced NF-κB signaling pathways. nih.gov This suggests that this compound may exert anti-inflammatory effects by a similar mechanism, interfering with the activation and nuclear translocation of NF-κB.

The MAPK signaling pathways are another crucial set of pathways that regulate cellular processes including inflammation. mdpi.comwisdomlib.org These pathways, which include p38 MAPK, ERK, and JNK, are activated by various extracellular stimuli and play a pivotal role in the production of inflammatory cytokines. wisdomlib.org For example, 5-Nitro-2-(3-phenylpropylamino) benzoic acid has been observed to promote LPS-induced inflammation via the p38 MAPK pathway in macrophages. wisdomlib.org The activation of MAPK can also be linked to the release of arachidonic acid and the subsequent generation of inflammatory mediators. nih.gov By modulating the activity of these kinases, benzoic acid derivatives can effectively control the inflammatory cascade.

The anti-inflammatory potential of these compounds is often evaluated by measuring their effect on key inflammatory markers. The data below illustrates the inhibitory effects of a related benzoic acid derivative on such markers.

Table 1: Effect of a Benzoic Acid Derivative on Inflammatory Markers

| Marker | Function | Observed Effect of Related Benzoic Acid Derivatives | Reference |

|---|---|---|---|

| Prostaglandin E2 (PGE2) | Pro-inflammatory lipid mediator | Reduced concentration | nih.gov |

| NOX2 (NADPH Oxidase 2) | Generates reactive oxygen species (ROS), contributing to oxidative stress and inflammation | Reduced expression | nih.gov |

| NF-κB | Transcription factor for pro-inflammatory genes | Reduced expression | nih.govnih.gov |

| COX-2 | Enzyme responsible for the synthesis of prostaglandins | Reduced expression | nih.govnih.gov |

Radical Scavenging Mechanisms (in the context of antioxidant properties)

The antioxidant activity of phenolic and benzoic acid derivatives, including potentially this compound, is primarily attributed to their ability to scavenge free radicals. This process can occur through several mechanisms, with the most prominent being Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govscielo.org.za

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond in the phenolic hydroxyl group; a lower BDE facilitates easier hydrogen donation and thus higher antioxidant activity. scielo.org.za

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical. The antioxidant becomes a radical cation in the process. The SET pathway is often followed by proton transfer (SET-PT) or sequential proton loss electron transfer (SPLET), particularly in polar solvents. scielo.org.za The ionization potential (IP) is a key indicator for the SET mechanism, with lower IP values suggesting better antioxidant potential. scielo.org.za

The radical scavenging capacity of compounds is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govnih.govnih.gov In the DPPH assay, the antioxidant reduces the stable DPPH radical, a process that can be monitored by the decrease in absorbance of the violet-colored DPPH solution. mdpi.com The ABTS assay involves the reduction of the pre-formed ABTS radical cation. nih.govnih.gov

The molecular structure of a phenolic or benzoic acid derivative is a critical determinant of its antioxidant activity. The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring significantly influence the radical scavenging ability. nih.govresearchgate.net Generally, a greater number of hydroxyl groups enhances antioxidant activity. researchgate.net The presence of ortho-dihydroxy or para-dihydroxy groups can produce particularly potent antioxidants. nih.gov

While no direct experimental data exists for this compound, a study on the related compound 2-(3-[3-Nitrophenylamino]propanoyloxy)-benzoic acid demonstrated significant free radical scavenging activity in the DPPH assay, comparable to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). iiardjournals.org This suggests that the core structure of this compound is conducive to radical scavenging.

The table below summarizes the radical scavenging activity of various benzoic acid derivatives and related phenolic compounds, as measured by common antioxidant assays. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals.

Table 2: Radical Scavenging Activity of Selected Benzoic Acid Derivatives and Phenolic Compounds

| Compound | Assay | IC50 Value (µM or µg/mL) | Reference |

|---|---|---|---|

| Gallic Acid | DPPH | 9.02 µM | nih.gov |

| Gallic Acid | ABTS | 3.23 µM | nih.gov |

| Propyl Gallate (PG) | ABTS | 18.17 µg/mL | nih.gov |

| Hydroquinone (HQ) | ABTS | 21.81 µg/mL | nih.gov |

| tert-Butyl Hydroquinone (TBHQ) | ABTS | 33.34 µg/mL | nih.gov |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic Acid derivative (FM10) | DPPH | 8.36 µM | nih.gov |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic Acid derivative (FM10) | ABTS | 8.90 µM | nih.gov |

Synthesis and Functional Evaluation of Novel Derivatives of 2 3 Carboxyprop 2 Enoylamino Benzoic Acid

Rational Design Principles for Amide-Containing Benzoic Acid Analogs

The rational design of amide-containing benzoic acid analogs is a strategic process aimed at optimizing their biological activity by modifying their chemical structure. This process is often guided by an understanding of the target biomolecule, such as an enzyme or receptor, and involves the application of established medicinal chemistry principles.

A primary design principle involves scaffold modification and hopping . The core benzoic acid scaffold is fundamental, but its electronic and steric properties can be fine-tuned. For instance, replacing the aromatic system with heterocyclic rings like pyridine (B92270) or oxazole (B20620) has been shown to significantly alter activity, often reducing it, which indicates the criticality of the phenyl ring for interaction with biological targets. acs.org Similarly, isosteric replacement, such as substituting a 4-substituted benzoic acid with a 3-substituted phenylacetic acid, can lead to a remarkable decrease in in vitro activity, highlighting the importance of the carboxylic acid's specific placement on the ring. acs.org

Another key principle is the strategic positioning and nature of substituents . The introduction of various functional groups onto the benzoic acid ring is a common strategy to enhance binding affinity and selectivity. Hydrophilic substituents are often incorporated to facilitate interactions with polar amino acid residues within a target's binding pocket. iomcworld.com Conversely, the phenyl core itself can provide essential hydrophobic interactions. iomcworld.com The electronic effects of these substituents are also crucial. A linear correlation has been observed between the electronic effects of substituents on 3-(phenylamino)benzoic acids and their inhibitory potency against enzymes like AKR1C3, demonstrating that electron-withdrawing or -donating groups can systematically tune the compound's activity. nih.govnih.gov

Linker modification between the benzoic acid and other parts of the molecule is another vital design aspect. For amide-containing derivatives, the amide bond itself is a key feature. Replacing this linker with alternatives, such as a sulfonamide or methylene (B1212753) group, can dramatically impact biological activity, often negatively, underscoring the amide's role in maintaining the optimal conformation for target binding. acs.org

Structure-based drug design, utilizing techniques like molecular modeling and X-ray crystallography, provides a powerful framework for these modifications. iomcworld.comresearchgate.netresearchgate.net By visualizing how a lead compound like 2-(3-Carboxyprop-2-enoylamino)benzoic acid binds to its target, researchers can rationally design new analogs with improved properties. For example, understanding the orientation of a compound in an enzyme's active site allows for the precise placement of functional groups to maximize interactions with key residues. researchgate.net This approach led to the successful design of potent 3-amide-5-aryl benzoic acid derivatives as P2Y14R antagonists. nih.gov

Synthetic Routes to Diverse Structural Derivatives (e.g., esters, other amide conjugates)

The synthesis of derivatives of this compound, such as esters and other amide conjugates, relies on a variety of well-established and modern organic chemistry methods. These routes are chosen based on the desired derivative, the nature of the starting materials, and the need to preserve sensitive functional groups.

Amide Bond Formation: The most common approach to synthesizing amide derivatives from a parent carboxylic acid involves an amidation reaction with a desired amine. Direct thermal condensation is possible but often requires harsh conditions. nih.gov More commonly, the carboxylic acid is "activated" to facilitate the reaction under milder conditions. masterorganicchemistry.com

Several methods are employed for this activation:

Conversion to Acyl Chlorides: A classic method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.commdpi.comrsc.orgyoutube.com The resulting acyl chloride readily reacts with an amine to form the amide bond. This method is efficient and can be scaled for large-scale production. rsc.org

Use of Coupling Reagents: A wide array of coupling reagents has been developed to promote direct amidation between a carboxylic acid and an amine, avoiding the need to isolate an acyl chloride intermediate. These reagents are particularly useful for synthesizing complex molecules and peptides under mild, neutral conditions. masterorganicchemistry.com Commonly used coupling agents include:

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and its water-soluble analog, EDC, often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP). masterorganicchemistry.comnih.gov

Phosphonium-based reagents like T3P® (Propylphosphonic Anhydride). nih.gov

Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. nih.govresearchgate.net

Boron-Based Reagents: Tris(trifluoroethyl)borate, B(OCH₂CF₃)₃, has emerged as an effective reagent for the direct amidation of various carboxylic acids with a broad range of amines, often allowing for simple purification without chromatography. nih.gov

Ester Formation (Esterification): Ester derivatives of the carboxylic acid groups in this compound can be synthesized through several routes:

Fischer-Speier Esterification: This is a traditional method involving the reaction of the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid) and heat. researchgate.net

Steglich Esterification: This method uses a coupling agent, typically DCC, with a catalytic amount of DMAP to facilitate the reaction between the carboxylic acid and an alcohol under mild, neutral conditions. nih.gov

Reaction with Alkyl Halides: The carboxylate salt of the benzoic acid can be reacted with an alkyl halide to form the corresponding ester.

Trifluoroacetic Anhydride (B1165640) (TFAA)/Phosphoric Acid System: This is an efficient coupling system for the direct O-acylation of alcohols or phenols with free carboxylic acids to prepare a range of esters. mdpi.com

The choice of synthetic route is critical. For instance, when synthesizing derivatives of N-protected amino acids, conditions must be chosen carefully to avoid racemization. nih.govrsc.org Similarly, the presence of other functional groups on the benzoic acid or the coupling partner dictates the selection of reagents and reaction conditions to ensure compatibility and avoid unwanted side reactions. nih.govnih.gov

Advanced Structure-Activity Relationship (SAR) Investigations of Synthesized Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of derivatives of this compound. These investigations systematically alter the molecule's structure and evaluate the corresponding changes in biological activity.

Key findings from SAR studies on related amide-containing benzoic acid analogs reveal several critical structural features:

The Benzoic Acid Moiety: The carboxylic acid group and the phenyl ring are often essential for activity. The position of the carboxyl group is critical; for instance, moving the substituent from a 4-substituted to a 3-substituted benzoic acid system can significantly reduce activity. acs.org The aromatic nature of the phenyl ring appears important for establishing hydrophobic interactions with the target protein. iomcworld.com

Substituents on the Phenyl Ring: The type and position of substituents on the phenyl ring heavily influence activity.

Hydrophilic vs. Hydrophobic Groups: Hydrophilic substituents can enhance binding to polar residues in a target site, while bulky, hydrophobic groups can also lead to potent activity, suggesting the importance of both polar and nonpolar interactions. iomcworld.comnih.gov

Electronic Effects: The electronic properties of substituents can be directly correlated with potency. For example, in a series of 3-(phenylamino)benzoic acids, a linear relationship was found between the electronic effect of substituents at the 4'-position and their inhibitory potency against the AKR1C3 enzyme. nih.govnih.gov

Halogenation: Introduction of halogen atoms can improve potency. In a series of 2-sulfonamidebenzamides, key halogen substituents were found to enhance potency by approximately 8-fold.

The Amide Linker: The amide bond itself is often a crucial structural element.

Linker Replacement: Replacing the amide linker with other functional groups, such as sulfonamides or esters, can provide valuable SAR insights. acs.orgrsc.org For example, studies on STAT3 inhibitors showed that modifying a sulfonamide linker to an amide was not tolerated, indicating the specific requirements of the linker for proper binding. acs.org

Directionality: The orientation of the amide bond can be obligatory for activity. In a series of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, the specific direction of the amide bonds was found to be essential for antiadenoviral activity. colab.ws

The following interactive table summarizes key SAR findings for various benzoic acid derivatives, which can inform the design of novel this compound analogs.

Table 1: Summary of Structure-Activity Relationship Findings for Benzoic Acid Derivatives

| Structural Modification | Effect on Activity | Example Class | Reference(s) |

|---|---|---|---|

| Replacement of phenyl ring with heterocycles | Greatly reduced activity | Benzoic acid-based STAT3 inhibitors | acs.org |

| Isosteric replacement (e.g., phenylacetic acid) | Decreased activity | Benzoic acid-based STAT3 inhibitors | acs.org |

| Addition of bulky/hydrophobic substituents | Potent inhibitory activity | 2-Acylamino-3-thiophenecarboxylic acid dimers | nih.gov |

| Modification of amide linker | Significant change in activity | STAT3 inhibitors, Tau protein probes | acs.orgrsc.org |

| Introduction of specific halogen substituents | ~8-fold improvement in potency | 2-Sulfonamidebenzamides | |

| Altering directionality of amide bonds | Loss of activity | 2-[2-(Benzoylamino)benzoylamino]benzoic acid analogues | colab.ws |

These SAR studies provide a roadmap for the rational design of more effective derivatives, guiding chemists to focus on modifications that are most likely to enhance the desired biological effect while avoiding changes that are detrimental to activity. researchgate.netresearchgate.netresearchgate.net

Methodologies for In Vitro Biological Activity Evaluation of Derivatives (e.g., enzymatic assays)

To assess the functional effects of newly synthesized derivatives of this compound, a variety of in vitro biological assays are employed. These assays are essential for determining the potency, selectivity, and potential mechanism of action of the compounds.

Enzymatic Assays: Enzymatic assays are a cornerstone for evaluating compounds designed to be enzyme inhibitors. The general principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. The concentration of the compound that reduces enzyme activity by 50% is known as the IC₅₀ value, a key measure of potency.

Commonly used enzymatic assays for benzoic acid derivatives include:

Kinase Assays: To test for inhibition of protein kinases, which are often implicated in cancer and inflammatory diseases. mdpi.com

Protease Inhibitor Assays: To evaluate activity against proteases, such as cathepsins, which are involved in cellular protein degradation pathways. nih.gov

Cholinesterase Inhibition Assays: The Ellman's method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. academie-sciences.fr

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assays: Used to identify potential analgesic and anti-inflammatory agents. nih.gov

Plasminogen Activator Inhibitor-1 (PAI-1) Assays: To screen for compounds that could have therapeutic potential in cardiovascular diseases. nih.gov

Aldo-Keto Reductase (AKR) Assays: For example, measuring the inhibition of AKR1C3, a target in castrate-resistant prostate cancer, by monitoring the production of NADPH fluorimetrically. nih.gov

Neuraminidase Inhibition Assays: Relevant for the development of antiviral agents, particularly against the influenza virus. researchgate.net

Cell-Based Assays: Cell-based assays provide information on a compound's activity in a more complex biological context, assessing effects like cytotoxicity, cell proliferation, and pathway modulation.

Antimicrobial and Antifungal Assays: The halo zone test or determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are used to evaluate the antibacterial properties of derivatives against various bacterial strains, such as Escherichia coli. nih.govresearchgate.net

Cytotoxicity Assays: These assays, often performed on various human cancer cell lines (e.g., HepG2, SK-OV-3, PC-3) and normal cell lines, are crucial to determine a compound's therapeutic index—the ratio between its toxic concentration and its effective therapeutic concentration. mdpi.commdpi.com

Anti-inflammatory Assays: The activity of compounds can be assessed by measuring their ability to inhibit the production of inflammatory mediators like TNF-α in cell models, such as lipopolysaccharide (LPS)-stimulated cells. academie-sciences.fr

Proteostasis Network Modulation: Assays can measure the activity of the ubiquitin-proteasome and autophagy-lysosome pathways in human cell lines (e.g., fibroblasts) to identify compounds that could combat age-related decline in protein quality control. nih.gov

Other In Vitro Assays:

Antioxidant Activity Assays: Chemical-based assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are used to quickly screen for antioxidant potential. mdpi.com

The following table summarizes various in vitro evaluation methods applicable to benzoic acid derivatives.

Table 2: Methodologies for In Vitro Biological Evaluation

| Assay Type | Specific Method/Target | Purpose | Reference(s) |

|---|---|---|---|

| Enzymatic | AKR1C3 Inhibition Assay | Screening for prostate cancer therapeutics | nih.gov |

| Cholinesterase (AChE/BChE) Assay | Screening for Alzheimer's disease therapeutics | academie-sciences.fr | |

| Fatty Acid Amide Hydrolase (FAAH) Assay | Screening for analgesics and anti-inflammatories | nih.gov | |

| Cathepsin B and L Assays | Evaluating modulation of proteostasis | nih.gov | |

| Cell-Based | Minimum Inhibitory Concentration (MIC) | Determining antibacterial potency | nih.gov |

| Cytotoxicity against Cancer Cell Lines | Assessing anticancer potential and selectivity | mdpi.com | |

| LPS-induced TNF-α Inhibition | Evaluating anti-inflammatory activity | academie-sciences.fr |

| Chemical | DPPH/ABTS Radical Scavenging | Measuring antioxidant capacity | mdpi.com |

These methodologies, often used in combination, provide a comprehensive profile of a derivative's biological activity, guiding further development and optimization.

Broader Biological Relevance and Metabolic Context of Benzoic Acid Derivatives

Metabolic Pathways Involving Benzoic Acid

One of the most well-documented metabolic pathways for benzoic acid in mammals, including humans, is its conversion to hippuric acid. wikipedia.orgyoutube.com This process is a detoxification pathway that facilitates the excretion of excess benzoate. nih.gov The metabolism of benzoic acid begins with its activation to an intermediate, benzoyl-CoA, a reaction catalyzed by butyrate-CoA ligase. wikipedia.org Subsequently, the enzyme glycine (B1666218) N-acyltransferase catalyzes the conjugation of benzoyl-CoA with the amino acid glycine to form hippuric acid, which is then eliminated from the body through urine. wikipedia.orgyoutube.comnih.gov This pathway is not only a means of detoxification but also plays a role in nitrogen metabolism by utilizing glycine. nih.gov

In addition to the hippuric acid pathway, benzoic acid can be metabolized through other routes. For instance, it can undergo oxidative decarboxylation to produce phenol. wikipedia.org This reaction is of industrial significance and can also occur in biological systems.

The following table summarizes the key metabolic conversions of benzoic acid:

| Starting Compound | Key Enzyme(s) | Resulting Compound | Organism/System |

| Benzoic Acid | Butyrate-CoA ligase, Glycine N-acyltransferase | Hippuric Acid | Mammals |

| Benzoic Acid | Oxidative decarboxylation catalysts | Phenol | Industrial/Biological |

Biosynthesis of Benzoic Acid in Natural Systems

Benzoic acid is naturally synthesized in a variety of organisms, including plants and microorganisms, where it serves as a precursor for a multitude of secondary metabolites. pnas.orgwikipedia.org The biosynthetic pathways can vary between different organisms.

In plants, the primary route for benzoic acid biosynthesis originates from the amino acid L-phenylalanine. pnas.org The initial step involves the deamination of L-phenylalanine by the enzyme phenylalanine ammonia (B1221849) lyase (PAL) to produce trans-cinnamic acid. pnas.org The subsequent conversion of cinnamic acid to benzoic acid requires the shortening of its C3 side chain by two carbons. pnas.orgnih.gov This can happen through two main pathways: a CoA-dependent β-oxidative pathway and a CoA-independent non-β-oxidative pathway. pnas.orgresearchgate.net Both pathways have been shown to contribute to the formation of benzenoid compounds in plants like petunia. pnas.org

The β-oxidative pathway involves the conversion of cinnamic acid to its CoA thioester, cinnamoyl-CoA. pnas.org This is followed by a series of reactions analogous to fatty acid β-oxidation, ultimately yielding benzoyl-CoA, which can then be converted to benzoic acid. pnas.orgresearchgate.net Key enzymes in this pathway include cinnamate-CoA ligase (CNL), cinnamoyl-CoA hydratase-dehydrogenase (CHD), and 3-ketoacyl-CoA thiolase (KAT). pnas.orgnih.gov

In some microorganisms, an alternative pathway exists where benzoic acid derivatives, such as 4-hydroxybenzoic acid, can be synthesized directly from chorismate, an intermediate in the shikimate pathway. pnas.org This route bypasses phenylalanine as a precursor. pnas.org

A simplified overview of the main biosynthetic pathways is presented below:

| Precursor | Key Intermediate(s) | Pathway | Organism |

| L-Phenylalanine | trans-Cinnamic Acid, Cinnamoyl-CoA | β-oxidative pathway | Plants |

| L-Phenylalanine | trans-Cinnamic Acid | Non-β-oxidative pathway | Plants |

| Chorismate | - | Direct conversion | Some microorganisms |

Role as a Precursor in the Formation of Other Biologically Active Compounds

The significance of benzoic acid in biological systems is further highlighted by its role as a precursor to a diverse range of biologically active compounds. nih.govtu-braunschweig.de In plants, benzoic acid and its derivatives are the building blocks for numerous molecules essential for growth, defense, and interaction with the environment. pnas.orgnih.gov

For example, salicylic (B10762653) acid, a key plant hormone involved in signaling for systemic acquired resistance against pathogens, can be synthesized from benzoic acid. tu-braunschweig.de Furthermore, benzoic acid is a precursor to a variety of specialized metabolites, including:

Volatile benzenoids: These compounds are crucial for attracting pollinators and seed dispersers. pnas.orgnih.gov

Defense compounds: Many benzoic acid-derived molecules protect plants from herbivores and pathogens. pnas.orgnih.gov

Pharmaceuticals and other valuable natural products: Benzoic acids are foundational to the biosynthesis of complex molecules like the anticancer drug Taxol, the stimulant cocaine, and the antihypertensive agent reserpine. tu-braunschweig.de

The versatility of benzoic acid as a precursor is summarized in the following table:

| Precursor | Derived Compound | Biological Function/Significance |

| Benzoic Acid | Salicylic Acid | Plant hormone, systemic acquired resistance |

| Benzoic Acid | Volatile Benzenoids | Pollinator attraction |

| Benzoic Acid | Various secondary metabolites | Plant defense |

| Benzoic Acid | Taxol, Cocaine, Reserpine | Medicinal and other applications |

Applications of 2 3 Carboxyprop 2 Enoylamino Benzoic Acid in Chemical Biology and Research

Utilization as Biochemical Probes in Biological Assays

Biochemical probes are small molecules used to study and manipulate biological processes. The utility of a compound as a probe hinges on its ability to interact specifically with a biological target, such as an enzyme or receptor, often with a measurable output.

While specific studies detailing the use of 2-(3-Carboxyprop-2-enoylamino)benzoic acid as a biochemical probe are not prominent in the literature, its structural motifs are found in compounds that do serve this purpose. For instance, the benzoic acid moiety is a common scaffold in medicinal chemistry. Derivatives of benzoic acid have been developed as inhibitors for various enzymes, and with appropriate modification (e.g., attachment of a fluorescent tag or a reactive group), they can be converted into probes. The maleanilic acid structure within the molecule contains a reactive α,β-unsaturated carbonyl system, which could potentially be used to covalently label nucleophilic residues in proteins, a common strategy in probe design.

Table 1: Potential Features of this compound as a Biochemical Probe

| Structural Feature | Potential Probe Application | Rationale |

|---|---|---|

| Two Carboxylic Acids | Targeting binding sites for dicarboxylates | Mimics natural substrates or ligands that bind to active sites of enzymes like dehydrogenases or phosphatases. |

| Amide Linkage | Provides structural rigidity and H-bonding | Contributes to specific binding orientation and affinity for a target protein. |

Application in Medicinal Chemistry Research for Lead Compound Identification

A lead compound is a chemical entity showing promising biological activity that serves as the starting point for drug development. bldpharm.com The identification of such compounds is a critical first step in the drug discovery pipeline. bldpharm.com

Although this compound itself is not widely cited as a lead compound, related structures have been investigated. For example, 2-(oxalylamino)-benzoic acid has been identified as a competitive inhibitor of protein-tyrosine phosphatases (PTPs), making it a valuable starting point for developing drugs targeting these enzymes. The low molecular weight and unique kinetic features of such compounds make them ideal for further optimization. Given its structural similarity, this compound could be screened in biological assays to identify potential inhibitory activity against various enzyme families, potentially serving as a novel lead for therapeutic development.

Contribution to Structure-Activity Relationship Studies in Drug Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. By systematically modifying a lead compound, chemists can identify which functional groups are essential for its function and which can be altered to improve properties like potency and selectivity.

SAR studies often involve synthesizing a series of analogues of a parent compound. For this compound, an SAR study could involve the modifications listed in the table below. While specific SAR data for this compound is not available, studies on related benzoic acid derivatives have demonstrated the importance of substituent positions and the nature of acidic groups for biological activity. For instance, research on diphenylamine-based retinoids showed that modifying the benzoic acid portion could convert an agonist into an antagonist, highlighting the sensitivity of biological activity to small structural changes.

Table 2: Hypothetical SAR Study Outline for this compound

| Modification Site | Example Modification | Potential Impact on Activity |

|---|---|---|

| Benzoic Acid Ring | Addition of substituents (e.g., -Cl, -CH3, -OH) | Alter electronic properties, lipophilicity, and steric interactions, affecting binding affinity and selectivity. |

| Carboxylic Acid Groups | Esterification or conversion to amides | Change charge and hydrogen bonding capacity, which can impact solubility and target interaction. |

| Prop-2-enoyl Linker | Saturation of the double bond | Remove rigidity and reactivity, helping to determine the importance of the α,β-unsaturated system for activity. |

Role in Elucidating Reaction Mechanisms of Biological Processes

Inhibitors are invaluable tools for elucidating the mechanisms of biological pathways and enzymatic reactions. By blocking a specific step, researchers can observe the resulting downstream effects and infer the function of the inhibited protein.

Compounds with an α,β-unsaturated carbonyl moiety, like that in this compound, can act as mechanism-based inactivators or covalent inhibitors. Such inhibitors form a permanent bond with the enzyme, which can be particularly useful for identifying the specific amino acid residues involved in the catalytic mechanism. While there are no specific published studies using this compound for this purpose, its chemical structure suggests it could potentially be used to study enzymes that have a nucleophilic residue in their active site. This approach has been used with other compounds to understand the function of enzymes in signaling pathways and disease processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.